molecular formula C23H25NO5 B2416706 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid CAS No. 2138009-34-2

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid

Cat. No.: B2416706
CAS No.: 2138009-34-2
M. Wt: 395.455
InChI Key: QVDGSAJWCMALQG-UHFFFAOYSA-N
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Description

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is a complex organic compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

It is known that similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to form fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the desired amino acid in the presence of a base to yield the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers that can handle multiple reactions simultaneously .

Chemical Reactions Analysis

Types of Reactions

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH

Uniqueness

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is unique due to its specific structure that includes an oxan-4-yl group, which provides distinct reactivity and stability compared to other Fmoc-protected amino acids .

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-21(26)13-23(9-11-28-12-10-23)15-24-22(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGSAJWCMALQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138009-34-2
Record name 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid
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